3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
The compound 3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a complex organic molecule that features a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine and methoxy groups, along with the spirocyclic core, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methoxy-substituted aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of This compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity, while the spirocyclic core provides structural rigidity. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-Chlorophenyl)-8-methyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(4-methoxyphenyl)methanone
- (3-(4-Bromophenyl)-8-methyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(4-methoxyphenyl)methanone
- (3-(4-Methylphenyl)-8-methyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(4-methoxyphenyl)methanone
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can result in enhanced biological activity and specificity compared to similar compounds with different substituents.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-25-13-11-22(12-14-25)24-19(15-3-7-17(23)8-4-15)21(29)26(22)20(27)16-5-9-18(28-2)10-6-16/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWCZZSJYQBZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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